The Tetrahydroxyborate Anion: Structural Dynamics and Pharmaceutical Relevance
The Tetrahydroxyborate Anion: Structural Dynamics and Pharmaceutical Relevance
Synonyms: Tetrahydroxyboranuide; Tetrahydroxidoborate(1-); Borate(1-) CAS Registry Number: 15390-83-7[1][2]
Part 1: Executive Summary & Nomenclature
In the context of modern drug development—specifically within the expanding field of boron-based pharmacophores (e.g., proteasome inhibitors like Bortezomib or benzoxaboroles like Tavaborole)—the Tetrahydroxyboranuide anion (commonly Tetrahydroxyborate ,
While often overlooked in standard organic texts, this species is the physiological effector of "boron switching." It represents the transition of the boron center from a neutral, trigonal planar (
Note on Nomenclature:
-
IUPAC Systematic: Tetrahydroxyboranuide (based on the hydride parent
).[1][3][4] -
Formula:
[1][2][3][4][5][6][7][8][9]
Part 2: Structural Architecture & Hybridization
The efficacy of boron in drug design stems from its ability to mimic the transition state of carbon-based hydrolysis. The tetrahydroxyboranuide anion is the geometric analog of the tetrahedral intermediate formed during peptide bond hydrolysis.
1. Geometric Parameters
Unlike its conjugate acid (Boric Acid,
| Parameter | Boric Acid ( | Tetrahydroxyboranuide ( |
| Hybridization | ||
| Symmetry Group | ||
| B-O Bond Length | ~1.36 Å | ~1.47 - 1.49 Å |
| Electronic State | 6 valence | 8 valence |
| +19.6 ppm | +1.1 ppm |
2. The "Boron Switch" Mechanism
The formation of
In a biological context, a serine hydroxyl group (
Part 3: Visualization of the Equilibrium Pathway
The following diagram illustrates the structural evolution from the neutral acid to the anionic species, a pathway critical for understanding pH-dependent solubility and binding kinetics.
Figure 1: The thermodynamic equilibrium between the trigonal planar resting state and the tetrahedral active state. The shift involves a coordination change from 3 to 4.
Part 4: Validated Experimental Protocol
Objective: Isolation and Characterization of the Tetrahydroxyboranuide species via
Context: In drug development, confirming the formation of the tetrahedral species in solution is a mandatory quality attribute. The following protocol uses Nuclear Magnetic Resonance (NMR) as a self-validating system.
1. Reagents & Equipment
-
Boron Source: Boric Acid (
, ACS Reagent). -
Alkaline Medium: Sodium Hydroxide (
, 1.0 M). -
Solvent: Deuterium Oxide (
, 99.9% D). -
Internal Standard:
(External capillary reference, set to 0.0 ppm). -
Instrument: 400 MHz NMR Spectrometer (tunable to
frequency ~128 MHz).
2. Step-by-Step Methodology
Step A: Preparation of the Trigonal Baseline (Control)
-
Dissolve 10 mg of Boric Acid in 600 µL of
. -
Transfer to a quartz NMR tube (borosilicate glass contains background boron; quartz is preferred for trace analysis).
-
Checkpoint: Measure pH. It should be ~5.0.[1]
Step B: Generation of Tetrahydroxyboranuide (Target)
-
To a separate 10 mg Boric Acid sample, add 1.0 M
dropwise until pH reaches 11.0. -
Causality: At pH 11 (2 units above
9.2), the equilibrium shifts >99% toward . -
Transfer to quartz NMR tube.
Step C:
-
Pulse Sequence: Standard single-pulse with proton decoupling (though coupling is negligible here).
-
Spectral Window: +100 ppm to -100 ppm.
-
Scans: 64–128 scans (Boron-11 is high sensitivity).
3. Data Interpretation (The Self-Validating Metric)
The protocol is valid ONLY if the chemical shift (
| Species | Expected Shift ( | Geometry | Validation Criteria |
| Boric Acid | +19.6 ppm | Trigonal | Broad peak (Quadrupolar relaxation) |
| Tetrahydroxyboranuide | +1.1 ppm | Tetrahedral | Sharper peak (Higher symmetry |
Failure Mode: If the peak remains at +19 ppm after NaOH addition, the pH adjustment failed or the sample has buffered back to acidic conditions.
Part 5: Analytical Workflow Diagram
Figure 2: Logical workflow for confirming the presence of the tetrahydroxyboranuide anion using NMR spectroscopy.
Part 6: References
-
IUPAC . "Nomenclature of Inorganic Chemistry (Red Book)." International Union of Pure and Applied Chemistry, 2005. [Link]
-
Salentine, C. G. "High-Field 11B NMR of Borates and Borosilicates." Inorganic Chemistry, vol. 22, no. 26, 1983, pp. 3920–3924. [Link]
-
PubChem . "Tetrahydroxoborate(1-) | BH4O4-."[1][2][3][4] National Center for Biotechnology Information. [Link]
-
Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron, vol. 58, no. 26, 2002, pp. 5291-5300. [Link]
Sources
- 1. Tetrahydroxoborate | BH4O4- | CID 177595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroxyboranuide | 15390-83-7 | Benchchem [benchchem.com]
- 3. Tetrahydroxyborate - Wikipedia [en.wikipedia.org]
- 4. alchetron.com [alchetron.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetraborate - Wikipedia [en.wikipedia.org]
- 9. tetrahydroxyboranuide | CAS#:15390-83-7 | Chemsrc [chemsrc.com]
